BenchChemオンラインストアへようこそ!

1-(2-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)pyrrolidin-1-yl)ethanone

Fragment-based drug discovery Lead optimization Medicinal chemistry

1-(2-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)pyrrolidin-1-yl)ethanone (CAS 1361115-97-0) is a synthetic, heterocyclic small molecule with the molecular formula C12H17IN4O and a molecular weight of 360.19 g/mol. It belongs to a class of 2,4,5-trisubstituted pyrimidines featuring a dimethylamino group, an iodine atom, and a pyrrolidine ring bearing an N-acetyl group.

Molecular Formula C12H17IN4O
Molecular Weight 360.19 g/mol
CAS No. 1361115-97-0
Cat. No. B1455940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)pyrrolidin-1-yl)ethanone
CAS1361115-97-0
Molecular FormulaC12H17IN4O
Molecular Weight360.19 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCC1C2=NC(=NC=C2I)N(C)C
InChIInChI=1S/C12H17IN4O/c1-8(18)17-6-4-5-10(17)11-9(13)7-14-12(15-11)16(2)3/h7,10H,4-6H2,1-3H3
InChIKeyIKHNJKCSCVJLGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buyer's Guide to 1-(2-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)pyrrolidin-1-yl)ethanone (CAS 1361115-97-0): Key Specifications and Differentiation Data


1-(2-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)pyrrolidin-1-yl)ethanone (CAS 1361115-97-0) is a synthetic, heterocyclic small molecule with the molecular formula C12H17IN4O and a molecular weight of 360.19 g/mol . It belongs to a class of 2,4,5-trisubstituted pyrimidines featuring a dimethylamino group, an iodine atom, and a pyrrolidine ring bearing an N-acetyl group. The compound is primarily available as a research chemical and synthetic building block through multiple specialty chemical vendors . Its structural features position it within the broader chemical space of kinase inhibitor scaffolds and protein-protein interaction modulators, particularly those targeting the PRC2 complex via EED binding [1].

Why Pyrrolidine Ring Architecture in CAS 1361115-97-0 Cannot Be Replaced by Piperidine Analogs for EED-Targeted Probe Development


Generic substitution of 1-(2-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)pyrrolidin-1-yl)ethanone with its closest commercially available analog—the piperidine variant (CAS 1361113-50-9)—is not chemically equivalent. The pyrrolidine ring imparts a distinct five-membered ring geometry that alters both the conformational landscape and the vector of the N-acetyl group relative to the pyrimidine core . In the context of structurally characterized EED inhibitors, the dimethylamino pyrrolidine scaffold has been shown via X-ray crystallography to occupy the EED active site with specific binding interactions that are highly sensitive to ring size and substituent orientation [1]. A six-membered piperidine ring introduces an additional methylene unit, shifting the spatial positioning of key functional groups and potentially disrupting critical binding contacts. Furthermore, the 5-iodo substituent serves as a strategic synthetic handle for late-stage diversification via cross-coupling chemistry, a capability that is preserved across analogs but gains unique value when combined with the pyrrolidine core's conformational properties .

Quantitative Differentiation Evidence for 1-(2-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)pyrrolidin-1-yl)ethanone vs. Closest Analogs


Pyrrolidine vs. Piperidine Ring: Molecular Weight and Atom Economy Advantage for Fragment-Based Screening Libraries

The target compound (pyrrolidine core) has a molecular weight of 360.19 g/mol, which is 14.03 g/mol (3.75%) lower than the piperidine analog CAS 1361113-50-9 (374.22 g/mol) . This mass difference corresponds to one methylene unit and directly impacts ligand efficiency metrics commonly used in fragment-based drug discovery. The lower molecular weight of the pyrrolidine variant provides a more favorable starting point for lead optimization, as it leaves greater headroom for subsequent functional group additions while staying within Lipinski's Rule of Five guidelines .

Fragment-based drug discovery Lead optimization Medicinal chemistry

Ring Size-Dependent Conformational Constraints: Pyrrolidine 5-Membered Ring vs. Piperidine 6-Membered Ring and Impact on EED Binding Pocket Compatibility

X-ray crystallographic evidence from the structurally characterized dimethylamino pyrrolidine series (PDB: 5U8F) demonstrates that the pyrrolidine ring adopts a specific puckered conformation within the EED binding pocket, with the dimethylamino group engaging in critical hydrogen bond interactions [1]. The five-membered pyrrolidine ring imposes distinct torsional angles that position the N-acetyl substituent in a defined vector orientation. In contrast, a six-membered piperidine ring (as in CAS 1361113-50-9) can adopt multiple chair and boat conformations, introducing conformational ambiguity that may reduce binding affinity and selectivity. While direct binding data for the target pyrrolidine compound is not publicly available, closely related dimethylamino pyrrolidines in this chemical series have demonstrated EED IC50 values in the nanomolar range (e.g., 30–40 nM for analogs in BindingDB: BDBM50231865 and BDBM50231867) [2]. The piperidine variant lacks any reported EED binding data in public databases [3].

Epigenetics PRC2 complex EED inhibitor Conformational analysis

5-Iodo Substituent as a Versatile Synthetic Handle: Enabling Late-Stage Diversification via Cross-Coupling Chemistry

The 5-iodo substituent on the pyrimidine ring provides a reactive site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling late-stage diversification of the core scaffold . This is a shared feature with the piperidine analog (CAS 1361113-50-9). However, the combination of the 5-iodo handle with the pyrrolidine core offers a distinct advantage: the smaller pyrrolidine ring provides less steric hindrance around the iodine reaction center compared to the bulkier piperidine ring, potentially facilitating faster oxidative addition with palladium catalysts. The iodine atom is a superior leaving group compared to bromine or chlorine in cross-coupling reactions, with relative reactivity following the order I > Br > Cl . Related 5-iodopyrimidine compounds have been used as key intermediates in the synthesis of kinase inhibitor libraries [1].

Synthetic chemistry Cross-coupling Building block C–C bond formation

Physicochemical Property Profile: Calculated LogP and Fraction sp3 Comparison for CNS Drug-Likeness Assessment

The target compound has a calculated LogP of 0.945 and a fraction of sp3-hybridized carbons (Fsp3) of 0.67, as recorded in the ZINC database (ZINC2767297) [1]. These values indicate moderate lipophilicity and substantial three-dimensional character, both of which are favorable for oral bioavailability and CNS penetration potential. While the piperidine analog (CAS 1361113-50-9) has not had its LogP explicitly reported in public databases, the additional methylene group would predictably increase LogP by approximately 0.5 units (Hansch π contribution for –CH2–), potentially reducing aqueous solubility relative to the pyrrolidine compound . The Fsp3 value of 0.67 for the target compound compares favorably with the average Fsp3 of clinical candidates (~0.45) and suggests improved developability characteristics [2].

Physicochemical properties Drug-likeness CNS penetration ADME

Optimal Research and Procurement Scenarios for 1-(2-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)pyrrolidin-1-yl)ethanone (CAS 1361115-97-0)


EED-Targeted Probe and Lead Compound Synthesis for Epigenetics Drug Discovery

Given the class-level evidence that dimethylamino pyrrolidines act as potent EED inhibitors (PDB: 5U8F) [1], this compound is best procured as a core scaffold for structure-activity relationship (SAR) studies targeting the PRC2 complex. The 5-iodo substituent allows for rapid diversification via Suzuki coupling to explore the EED binding pocket, while the pyrrolidine ring provides the validated conformational constraint observed in co-crystal structures. The lower molecular weight (360.19 g/mol) compared to the piperidine analog leaves room for functional group additions without exceeding drug-likeness thresholds .

Fragment-Based Screening Library Construction Requiring 3D-Diverse Heterocyclic Building Blocks

With an Fsp3 value of 0.67, this compound offers significant three-dimensional character that is increasingly valued in fragment-based drug discovery to escape the limitations of flat, aromatic-rich screening collections [2]. Procurement teams building fragment libraries should prioritize this pyrrolidine scaffold over the piperidine analog due to its lower molecular weight, reduced lipophilicity (LogP 0.945), and the synthetic versatility of the iodine handle for follow-up chemistry [3].

Cross-Coupling Methodology Development Using Heterocyclic Aryl Iodide Substrates

The 5-iodopyrimidine motif makes this compound a useful substrate for developing and optimizing palladium-catalyzed cross-coupling methodologies . The pyrrolidine core provides a less sterically hindered environment around the C–I bond compared to the piperidine analog, making it a preferred substrate for studying oxidative addition kinetics. The N-acetyl group also serves as a convenient NMR handle for reaction monitoring .

Pharmacokinetic Property Optimization Studies Comparing 5-Membered vs. 6-Membered Heterocyclic Cores

For medicinal chemistry teams investigating the impact of ring size on ADME properties, this compound and its piperidine analog (CAS 1361113-50-9) form a matched molecular pair for systematic comparison. The pyrrolidine compound's lower LogP (0.945) predicts better solubility, while its Fsp3 (0.67) suggests favorable metabolic stability [3]. These properties can be exploited in parallel synthesis campaigns to generate data on ring-size-dependent pharmacokinetics.

Quote Request

Request a Quote for 1-(2-(2-(Dimethylamino)-5-iodopyrimidin-4-yl)pyrrolidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.